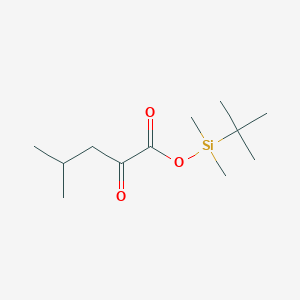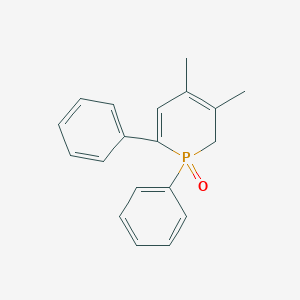
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is a complex organic compound that belongs to the class of phosphinine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphine oxides, while reduction can yield phosphine derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-2,6-diphenyl-4-piperidinone: Another complex organic compound with similar structural features.
4,4’-Dimethylbiphenyl: A simpler biphenyl derivative with methyl groups.
Uniqueness
What sets 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one apart is its unique phosphinine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propiedades
Número CAS |
90219-11-7 |
|---|---|
Fórmula molecular |
C19H19OP |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
3,4-dimethyl-1,6-diphenyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C19H19OP/c1-15-13-19(17-9-5-3-6-10-17)21(20,14-16(15)2)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 |
Clave InChI |
JWDLFFOATLDICM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(P(=O)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
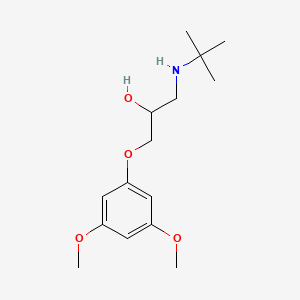
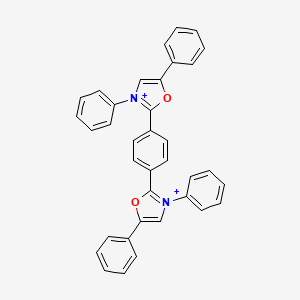
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
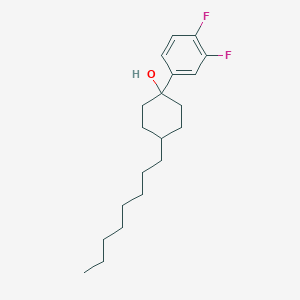



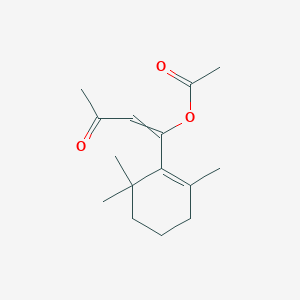
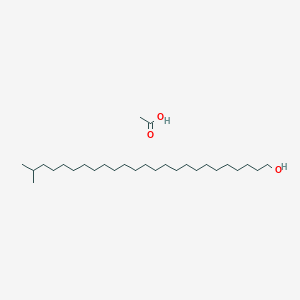
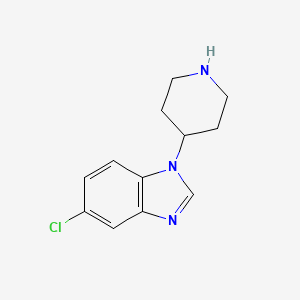
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
